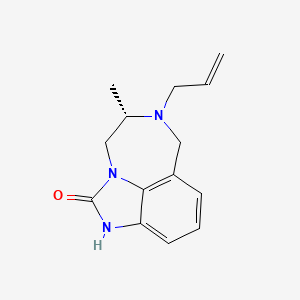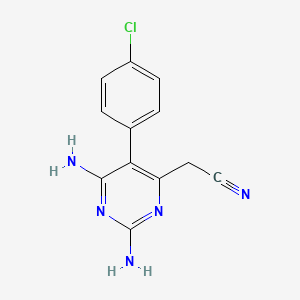
(2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with amino groups and a chloro-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could act as an inhibitor or modulator of certain enzymes or receptors.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against specific diseases or conditions, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and chloro groups on the pyrimidine ring allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
(2,6-Diamino-4-phenyl-pyrimidin-4-yl)-acetonitrile: Lacks the chloro group, which may affect its reactivity and interactions.
(2,6-Diamino-5-(4-methyl-phenyl)-pyrimidin-4-yl)-acetonitrile: Contains a methyl group instead of a chloro group, leading to different chemical properties.
Uniqueness: The presence of the chloro group in (2,6-Diamino-5-(4-chloro-phenyl)-pyrimidin-4-yl)-acetonitrile makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
20535-63-1 |
|---|---|
Fórmula molecular |
C12H10ClN5 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]acetonitrile |
InChI |
InChI=1S/C12H10ClN5/c13-8-3-1-7(2-4-8)10-9(5-6-14)17-12(16)18-11(10)15/h1-4H,5H2,(H4,15,16,17,18) |
Clave InChI |
FWGCWRTVBYBLHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



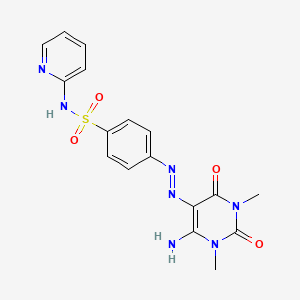
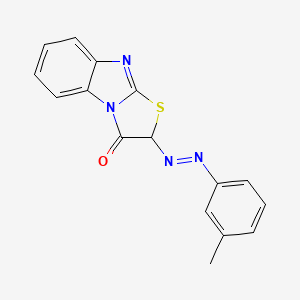
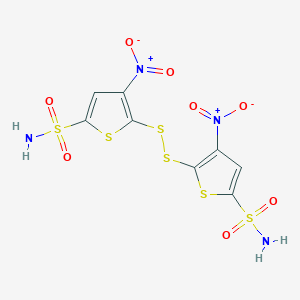
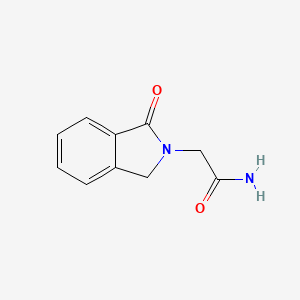
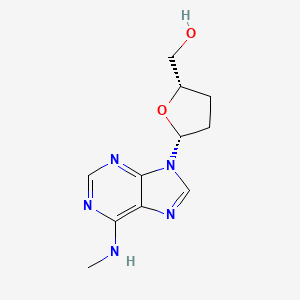
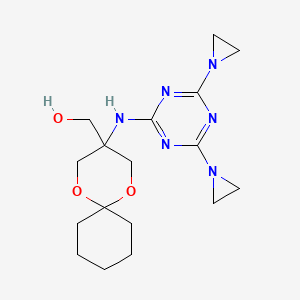
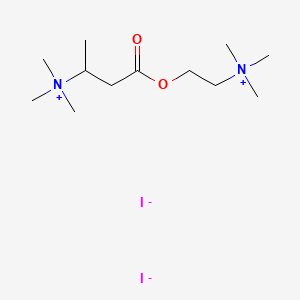
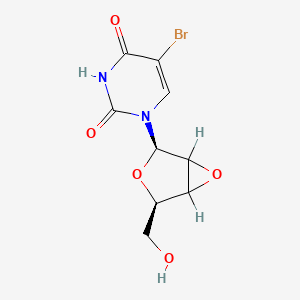
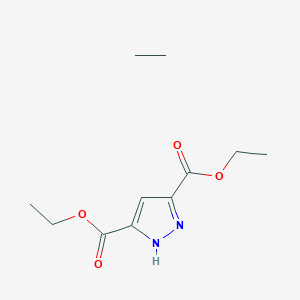
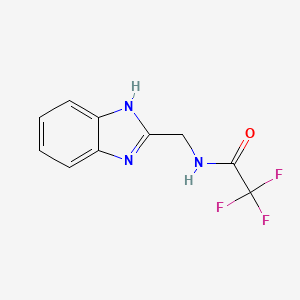
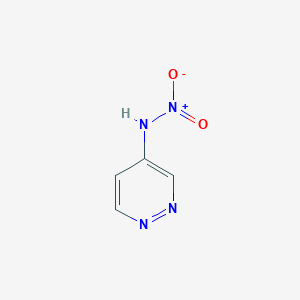
![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
